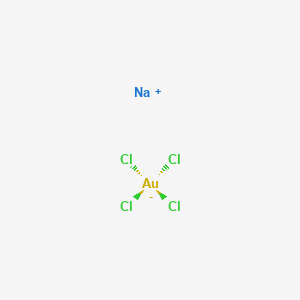

Sodium tetrachloroaurate

Description

Properties

Molecular Formula |

AuCl4Na |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

sodium;tetrachlorogold(1-) |

InChI |

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |

InChI Key |

IXPWAPCEBHEFOV-UHFFFAOYSA-J |

SMILES |

[Na+].Cl[Au-](Cl)(Cl)Cl |

Canonical SMILES |

[Na+].Cl[Au-](Cl)(Cl)Cl |

Related CAS |

16903-35-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium Tetrachloroaurate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium tetrachloroaurate (B171879) dihydrate (Na[AuCl₄]·2H₂O), a key precursor in the synthesis of gold-based nanomaterials and catalysts. This document details established synthesis protocols and outlines the analytical techniques used for its characterization, presenting quantitative data in a structured format for ease of reference.

Synthesis of Sodium Tetrachloroaurate Dihydrate

The synthesis of this compound dihydrate can be achieved through two primary methodologies: the conventional method starting from tetrachloroauric acid and a more direct approach utilizing gold powder.

Conventional Method from Tetrachloroauric Acid

This traditional approach involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt, such as sodium chloride (NaCl) or sodium carbonate (Na₂CO₃).[1][2]

Experimental Protocol:

-

An aqueous solution of tetrachloroauric acid is prepared.

-

To this solution, a stoichiometric amount of sodium chloride or sodium carbonate is added.

-

The resulting mixture is stirred at 100 °C.[1]

-

Following the reaction, the solution is subjected to evaporation to concentrate the product.

-

The concentrated solution is then cooled to facilitate crystallization.

-

The resulting orange-yellow crystals of this compound dihydrate are collected and dried.[1]

Direct Synthesis from Gold Powder

More recent and efficient methods involve the direct oxidation of gold powder in the presence of a sodium salt and an oxidizing agent in hydrochloric acid.[1] Several variations of this method exist, primarily differing in the choice of the sodium oxy-halogen salt as the oxidizing agent.

Experimental Protocol (General):

-

Gold powder is suspended in concentrated hydrochloric acid.

-

An aqueous solution containing a sodium oxy-halogen salt (e.g., sodium periodate, sodium chlorate) is added to the gold suspension.

-

The mixture is stirred until all the gold powder has been consumed, indicating the formation of the this compound solution.

-

The product solution is then concentrated by rotary evaporation at 100°C under reduced pressure.

-

Upon standing at room temperature, crystalline this compound dihydrate precipitates and can be isolated.

Table 1: Reagent Quantities for Direct Synthesis from Gold Powder

| Gold Powder (g) | Concentrated HCl (mL) | Sodium Oxy-halogen Salt | Salt Quantity (g) | Aqueous Solution Volume (mL) | Stirring Time (min) |

| 0.5 | 25 | Sodium Periodate (NaIO₄) | 1 | 5 | 5 |

| 0.5 | 25 | Sodium Perchlorate (NaClO₄) & Sodium Periodate (NaIO₄) | 1 of each | 5 | 5 |

Characterization of this compound Dihydrate

The synthesized this compound dihydrate is characterized by various analytical techniques to confirm its identity, purity, and structural properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound dihydrate is presented in Table 2.

Table 2: Physical and Chemical Properties of Na[AuCl₄]·2H₂O

| Property | Value |

| Molecular Formula | NaAuCl₄·2H₂O[3][4] |

| Molecular Weight | 397.80 g/mol [3][4] |

| Appearance | Orange-yellow orthorhombic plate crystals[5] |

| Solubility | Soluble in water, ethanol, and ether[5] |

| Stability | Stable in air, decomposes at 100 °C[5] |

| Gold Content | 48.7-50.3%[3] |

Spectroscopic Characterization

2.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound dihydrate in solution exhibits characteristic absorption bands corresponding to ligand-to-metal charge transfer transitions. The electronic spectrum shows transitions assigned as ¹A₁g → ¹A₂g, ¹A₁g → ¹B₂g, and ¹A₁g → ¹E₉.[5]

2.2.2. Infrared (IR) Spectroscopy

X-ray Diffraction (XRD)

X-ray diffraction is a crucial technique to confirm the crystalline structure of the synthesized compound. The diffraction pattern of this compound dihydrate will show a series of characteristic peaks corresponding to its orthorhombic crystal system.[5] A commercial supplier confirms that the material should conform to a specific structure by X-ray diffraction.[3]

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to study the thermal decomposition of this compound dihydrate. The decomposition is expected to occur in a multi-step process.[6]

Table 3: Predicted Thermal Decomposition Data for Na[AuCl₄]·2H₂O

| Decomposition Step | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) |

| Dehydration | ~100 - 150 | NaAuCl₄·2H₂O → NaAuCl₄ + 2H₂O | 9.05 |

| Reduction to Au(I) | ~160 - 240 | NaAuCl₄ → NaCl + AuCl + Cl₂ | - |

Note: The theoretical mass loss for the second step is not straightforward to calculate as it involves multiple products.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of this compound dihydrate.

Caption: Synthesis workflow for this compound dihydrate.

Caption: Characterization workflow for the synthesized compound.

References

- 1. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method[v1] | Preprints.org [preprints.org]

- 4. This compound(III), dihydrate, 99% - 13874-02-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. Single-crystal and solution near-ultraviolet–visible spectra of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure and Properties of Sodium Tetrachloroaurate(III) (Na[AuCl4])

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, synthesis, and characterization of sodium tetrachloroaurate(III), with a focus on its dihydrate form (Na[AuCl₄]·2H₂O). This document is intended for researchers, scientists, and professionals in drug development who utilize gold compounds in their work.

Introduction

This compound(III), an inorganic compound with the chemical formula Na[AuCl₄], is a salt composed of sodium cations (Na⁺) and square planar tetrachloroaurate(III) anions ([AuCl₄]⁻). It is commercially available in both anhydrous and dihydrate forms.[1][2] The dihydrate is an orange-yellow crystalline solid.[3][4] Na[AuCl₄] serves as a versatile and cost-effective gold catalyst in various organic transformations and is a key precursor in the synthesis of gold nanoparticles.

Crystal Structure

This compound(III) exists in two primary crystalline forms: the anhydrous salt and the dihydrate.

This compound(III) Dihydrate (Na[AuCl₄]·2H₂O):

The dihydrate crystallizes in the orthorhombic crystal system with the space group Pnma.[5] In this structure, the gold atom is at the center of a square planar [AuCl₄]⁻ anion. The sodium ion is coordinated to chlorine atoms and water molecules.

Anhydrous this compound(III) (Na[AuCl₄]):

The anhydrous form of this compound(III) crystallizes in the monoclinic crystal system with the space group P2₁/c.[5]

Table 1: Crystallographic Data for Na[AuCl₄]·2H₂O and Na[AuCl₄]

| Parameter | Na[AuCl₄]·2H₂O | Na[AuCl₄] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| Reference | Bonamico & Dessy, 1965[5] | Jones et al., 1988[5] |

| Au-Cl Bond Distances | Approximately 2.29 Å | - |

Note: Detailed lattice parameters, bond lengths, and angles are reported in the cited literature.

Physicochemical Properties

Table 2: Physical and Chemical Properties of Na[AuCl₄]

| Property | Value |

| Chemical Formula | Na[AuCl₄] (anhydrous)[1][6], Na[AuCl₄]·2H₂O (dihydrate)[3] |

| Molar Mass | 361.76 g/mol (anhydrous)[1], 397.80 g/mol (dihydrate) |

| Appearance | Golden-orange solid[1], Orange-yellow orthorhombic plate crystals (dihydrate)[4] |

| Density | 3.81 g/cm³ (anhydrous)[1] |

| Solubility in Water | Anhydrous: 139 g/100 mL (10 °C), 151 g/100 mL (20 °C), 900 g/100 mL (60 °C)[1] |

| Other Solubilities | Soluble in alcohol and ether; sparingly soluble in diethyl ether.[1] |

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-Visible spectrum of an aqueous solution of Na[AuCl₄] is dominated by the ligand-to-metal charge transfer (LMCT) bands of the [AuCl₄]⁻ anion.

Table 3: UV-Visible Absorption Data for Aqueous [AuCl₄]⁻

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| ~226 nm | - | LMCT |

| ~313 nm | 4.43 L mmol⁻¹ cm⁻¹[2] | LMCT |

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the square planar [AuCl₄]⁻ ion (D₄h symmetry) are well-characterized.

Table 4: Raman Active Vibrational Modes for [AuCl₄]⁻

| Wavenumber (cm⁻¹) | Symmetry | Assignment |

| 347 | A₁g | Symmetric Au-Cl stretch |

| 171 | B₁g | In-plane Au-Cl bend |

| 324 | B₂g | In-plane Au-Cl bend |

Data sourced from Hendra (1967) and Degen & Rowlands (1991) as cited by UCLA Chemistry.[7] The infrared spectrum would show bands corresponding to the vibrations of the water molecules in the dihydrate, as well as other vibrational modes of the [AuCl₄]⁻ anion that are IR-active.

Thermal Properties

The thermal decomposition of Na[AuCl₄]·2H₂O is expected to occur in a multi-step process, analogous to that of tetrachloroauric acid (HAuCl₄·3H₂O). The proposed pathway involves dehydration followed by the sequential reduction of Au(III) to Au(I) and finally to metallic gold (Au(0)).

Table 5: Proposed Thermal Decomposition Pathway for Na[AuCl₄]·2H₂O

| Temperature Range (°C) | Mass Loss (%) | Event |

| ~50 - 120 | ~9.05 | Dehydration: Loss of two water molecules (Na[AuCl₄]·2H₂O → Na[AuCl₄]) |

| ~120 - 200 | ~17.8 | Reduction: Na[AuCl₄] → NaCl + AuCl + Cl₂ |

| > 200 | ~8.9 | Decomposition: AuCl → Au + ½ Cl₂ |

This is a proposed pathway and experimental conditions can influence the exact temperatures and mass losses.

Experimental Protocols

Synthesis of this compound(III) Dihydrate

A conventional method for the synthesis of Na[AuCl₄] involves the reaction of tetrachloroauric acid (HAuCl₄) with a sodium salt.[1]

Materials:

-

Tetrachloroauric acid (HAuCl₄) solution

-

Sodium chloride (NaCl)

-

Deionized water

-

Heating plate with magnetic stirrer

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Prepare an aqueous solution of tetrachloroauric acid.

-

Add a stoichiometric amount of sodium chloride to the HAuCl₄ solution.

-

Heat the mixture to 100 °C with constant stirring in an evaporating dish.

-

Evaporate the solution to concentrate the product.

-

Allow the concentrated solution to cool slowly in a crystallizing dish to form orange-yellow crystals of Na[AuCl₄]·2H₂O.

-

Dry the crystals.

Characterization Methods

Objective: To determine the precise three-dimensional atomic structure of a single crystal of Na[AuCl₄]·2H₂O.

Procedure:

-

Select a high-quality single crystal of suitable size.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

Objective: To measure the electronic absorption spectrum of an aqueous solution of Na[AuCl₄].

Procedure:

-

Prepare a stock solution of Na[AuCl₄] of known concentration in deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Use a UV-Visible spectrophotometer and a quartz cuvette.

-

Record a baseline spectrum with the solvent (deionized water).

-

Measure the absorbance spectra of the prepared solutions over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

Objective: To obtain the infrared absorption spectrum of solid Na[AuCl₄]·2H₂O.

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

-

Grind approximately 1-2 mg of the Na[AuCl₄]·2H₂O sample with about 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Objective: To obtain the Raman scattering spectrum of solid Na[AuCl₄]·2H₂O.

Procedure:

-

Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.

-

Position the sample under the objective of a Raman microscope.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum, typically in the range of 100-4000 cm⁻¹.

-

Identify the characteristic Raman shifts for the [AuCl₄]⁻ anion.

Objective: To study the thermal stability and decomposition of Na[AuCl₄]·2H₂O.

Procedure:

-

Calibrate the TGA instrument.

-

Place a small, accurately weighed amount of the Na[AuCl₄]·2H₂O sample into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify decomposition steps and corresponding mass losses.

Applications

This compound(III) is a valuable reagent in several fields:

-

Catalysis: It is employed as a catalyst for various organic reactions, including the hydrochlorination of acetylene (B1199291) and the oxidation of sulfides.[1]

-

Nanoparticle Synthesis: It is a widely used precursor for the synthesis of gold nanoparticles of controlled size and shape.[3]

-

Analytical Chemistry: It finds use in analytical methods for the detection of certain substances.[3]

Safety Information

This compound(III) should be handled with care. It is corrosive and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the solid material.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. CAS 13874-02-7: this compound(III) dihydrate [cymitquimica.com]

- 4. Raman modes, dipole moment and chirality in periodically positioned Au8 clusters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. AuCl4_page.html [www2.ess.ucla.edu]

- 7. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

Solubility of Sodium Tetrachloroaurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrachloroaurate (B171879) (Na[AuCl₄]) in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in the selection of appropriate solvent systems for their work with this gold salt.

Core Principles of Solubility

The dissolution of sodium tetrachloroaurate, an ionic compound, in an organic solvent is governed by the principle of "like dissolves like." This means that polar solvents are more likely to dissolve ionic or polar solutes, while nonpolar solvents are better suited for nonpolar solutes. The solubility of Na[AuCl₄] in a given organic solvent depends on several factors, including the solvent's polarity, dielectric constant, and its ability to solvate the sodium (Na⁺) and tetrachloroaurate ([AuCl₄]⁻) ions.

Quantitative Solubility Data

Despite a thorough review of available literature, precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | Chemical Formula | Type | Solubility Description | Citation |

| Methanol | CH₃OH | Protic Polar | Slightly Soluble | [1] |

| Ethanol | C₂H₅OH | Protic Polar | Soluble | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Low Polarity | Sparingly Soluble | [2] |

| General Alcohols | R-OH | Protic Polar | Soluble | [2][3] |

| General Ethers | R-O-R' | Aprotic, Low Polarity | Soluble | [2][3] |

It is important to note that the related compound, chloroauric acid (H[AuCl₄]), is known to be soluble in a broader range of oxygen-containing solvents, including alcohols, esters, ethers, and ketones.[4][5][6][7] This suggests that the tetrachloroaurate anion ([AuCl₄]⁻) can be solvated by these types of organic molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided as a guide.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Caption: Workflow for the Isothermal Equilibrium Method of solubility determination.

Gravimetric Method

A simpler, though potentially less precise, method for determining solubility.

Caption: Workflow for the Gravimetric Method of solubility determination.

Factors Influencing Solubility in Organic Solvents

The choice of an appropriate organic solvent for this compound is critical and depends on the intended application. Here are some key considerations:

-

Solvent Polarity: As an ionic salt, Na[AuCl₄] will generally exhibit higher solubility in more polar organic solvents. Protic polar solvents like alcohols can hydrogen bond with the chloride ligands of the tetrachloroaurate anion, enhancing solubility.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic attraction between the Na⁺ and [AuCl₄]⁻ ions, thus promoting dissolution.

-

Coordinating Ability: Solvents that can coordinate with the sodium cation or the gold center can also enhance solubility. For example, Lewis basic solvents may interact with the sodium ion.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. The effect of temperature on the solubility of Na[AuCl₄] in a specific organic solvent should be determined experimentally.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical considerations for predicting the solubility of an ionic salt like this compound in an organic solvent.

Caption: Logical flow for predicting the solubility of ionic salts.

References

- 1. This compound (III) dihydrate CAS#: 13874-02-7 [m.chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 15189-51-2 [m.chemicalbook.com]

- 4. Chloroauric Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 5. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 6. Chloroauric acid CAS#: 16903-35-8 [m.chemicalbook.com]

- 7. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetrachloroaurate(III) (Na[AuCl₄]), a pivotal process in the synthesis of gold-based nanomaterials, catalysts, and therapeutic agents. A thorough understanding of the decomposition pathway, including the temperatures of transformation and the nature of the evolved products, is critical for the rational design and control of these advanced materials. While detailed thermoanalytical data for sodium tetrachloroaurate (B171879) is not as prevalent in the literature as for its acidic counterpart, chloroauric acid (H[AuCl₄]), a robust and experimentally supported decomposition mechanism can be elucidated by analogy.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound(III) dihydrate (Na[AuCl₄]·2H₂O) is a multi-step process involving dehydration followed by the sequential reduction of the gold center, ultimately yielding metallic gold. The process is analogous to the well-documented thermal decomposition of chloroauric acid. The proposed pathway involves the following key stages:

-

Dehydration: The initial step involves the loss of the two water molecules of crystallization to form the anhydrous this compound.

-

Reduction of Au(III) to Au(I): The anhydrous salt then decomposes to form sodium chloride (NaCl) and gold(I) chloride (AuCl), with the evolution of chlorine gas.

-

Reduction of Au(I) to Au(0): In the final step, gold(I) chloride further decomposes to metallic gold and chlorine gas.

This multi-step process is critical in applications where the controlled formation of gold nanoparticles is desired, as the different stages of decomposition can influence the nucleation and growth kinetics of the nanoparticles.

Quantitative Data Summary

Direct and comprehensive thermoanalytical studies on this compound(III) dihydrate are not extensively published. However, a detailed quantitative understanding can be derived from the well-studied thermal decomposition of chloroauric acid trihydrate (H[AuCl₄]·3H₂O), which follows a similar decomposition pattern. The following tables summarize the expected mass loss and thermal events during the decomposition of Na[AuCl₄]·2H₂O based on this analogy and theoretical calculations.

Table 1: Theoretical Mass Loss for the Decomposition of Na[AuCl₄]·2H₂O

| Decomposition Step | Product(s) | Theoretical Mass Loss (%) |

| Dehydration: Na[AuCl₄]·2H₂O → Na[AuCl₄] + 2H₂O | Anhydrous Na[AuCl₄] | 9.05% |

| First Reduction: 2Na[AuCl₄] → 2NaCl + 2AuCl + 3Cl₂ | Sodium Chloride, Gold(I) Chloride | 35.6% (of anhydrous) |

| Second Reduction: 2AuCl → 2Au + Cl₂ | Metallic Gold | 15.2% (of AuCl) |

| Overall Decomposition | Metallic Gold, Sodium Chloride | 49.8% (total) |

Table 2: Analogous Decomposition Temperatures from Chloroauric Acid (H[AuCl₄]·3H₂O) Study [1]

| Decomposition Stage | Temperature Range (°C) | Evolved Gases |

| Dehydration and initial HCl loss | 75 - 235 | H₂O, HCl |

| Reduction of Au(III) to Au(I) with Cl₂ evolution | ~225 - 250 | Cl₂ |

| Reduction of Au(I) to Au(0) with further Cl₂ evolution | 250 - 320 | Cl₂ |

Note: These temperature ranges are for H[AuCl₄]·3H₂O and should be considered as an approximation for the decomposition of Na[AuCl₄]·2H₂O. The exact temperatures for the sodium salt may vary.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: A diagram illustrating the proposed multi-step thermal decomposition of this compound dihydrate.

Experimental Workflow

Caption: A generalized workflow for the comprehensive thermal analysis of this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for studying the thermal decomposition of this compound. The following protocols are based on standard methodologies for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Na[AuCl₄]·2H₂O into a clean, tared alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas such as nitrogen or argon with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the most rapid mass loss, corresponding to the decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal events (endothermic or exothermic) associated with phase transitions and decomposition.

Methodology:

-

Sample Preparation: Weigh 2-5 mg of Na[AuCl₄]·2H₂O into a clean, tared aluminum or gold crucible and seal it with a pinhole lid to allow for the escape of gaseous products. Prepare an empty, sealed crucible as a reference.

-

Instrument Setup: Place the sample and reference crucibles into the DSC cell.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Heat to 400°C at a rate of 10°C/min.

-

-

-

Data Analysis: Analyze the resulting heat flow curve to identify the temperatures of endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the gaseous products evolved during each decomposition step.

Methodology:

-

Instrument Setup: The outlet of the TGA is connected to the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line (typically maintained at >200°C to prevent condensation).

-

Experimental Conditions: The TGA is run using the protocol described in section 4.1.

-

Data Acquisition:

-

TGA-MS: The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected gaseous products (e.g., m/z 18 for H₂O, m/z 35/36.5 for HCl, m/z 70/72/74 for Cl₂).

-

TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream.

-

-

Data Analysis: Correlate the ion currents (MS) or the appearance of characteristic vibrational bands (FTIR) with the mass loss events observed in the TGA data to identify the evolved gases at each decomposition stage.

Conclusion

The thermal decomposition of this compound(III) is a complex, multi-step process that is fundamental to its application in materials science and catalysis. By leveraging analogous data from the well-characterized decomposition of chloroauric acid and employing standard thermal analysis techniques, a detailed understanding of this process can be achieved. This guide provides the foundational knowledge, quantitative estimations, and experimental protocols necessary for researchers to control and utilize the thermal decomposition of this compound in their work. The provided visualizations offer a clear framework for understanding the key transformations involved.

References

The Aqueous Chemistry of Tetrachloroaurate: A Technical Guide to its Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of sodium tetrachloroaurate (B171879) (Na[AuCl₄]) in aqueous solutions. Understanding the speciation of gold(III) in aqueous environments is critical for a wide range of applications, including the synthesis of gold-based nanoparticles and therapeutics, catalysis, and analytical chemistry. This document details the chemical equilibria, presents quantitative data on stability and hydrolysis constants, and provides detailed experimental protocols for the characterization of these processes.

Introduction to the Hydrolysis of Sodium Tetrachloroaurate

This compound is the sodium salt of the tetrachloroaurate(III) anion, [AuCl₄]⁻. In aqueous solution, the [AuCl₄]⁻ ion is subject to stepwise hydrolysis, where the chloride ligands are sequentially replaced by hydroxide (B78521) ions. This process is highly dependent on the pH of the solution. The general scheme for the hydrolysis is as follows:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(OH)ₙ]⁻ + nH⁺ + nCl⁻

This equilibrium results in a mixture of various gold(III) chloro-hydroxo complexes, significantly influencing the solution's reactivity, stability, and color. For professionals in drug development, understanding this speciation is crucial as the different gold complexes can exhibit varying biological activities and toxicities.

Quantitative Data on Hydrolysis and Stability Constants

The stability of the various gold(III) chloro-hydroxo species can be described by their formation and hydrolysis constants. The following tables summarize the key quantitative data from the literature, providing a basis for predicting the speciation of gold(III) under different aqueous conditions.

Overall Stability Constants of Gold(III) Chloro-Hydroxo Complexes

The formation of the mixed chloro-hydroxo complexes can be represented by the following equilibrium:

Au³⁺ + iCl⁻ + jOH⁻ ⇌ [AuClᵢ(OH)ⱼ]³⁻⁽ⁱ⁺ʲ⁾

The overall stability constants (β) are a measure of the equilibrium for the formation of these complexes from the constituent ions.

| Complex Species | log β₁ | log β₂ | log β₃ | log β₄ | Conditions |

| [AuClᵢ(OH)₄₋ᵢ]⁻ (i = 1-4) | 7.87 | 14.79 | 20.92 | 25.98 | 25°C, I = 1 mol/L (NaCl)[1] |

| [AuClᵢ]* (conventional) | 6.98 | 13.42 | 19.19 | 24.49 | 20°C, I = 2 mol/L (HClO₄)[2][3] |

Note: The conventional constants (βi) represent the equilibria Au* + iCl⁻ ⇌ AuClᵢ, where [AuClᵢ] is the sum of all species containing 'i' chloride ligands.*

Stepwise Hydrolysis Constants of Tetrachloroaurate

The stepwise hydrolysis of the [AuCl₄]⁻ ion is characterized by the following equilibria and their corresponding hydrolysis constants (Kₙ):

-

[AuCl₄]⁻ + H₂O ⇌ [AuCl₃(OH)]⁻ + H⁺ + Cl⁻

-

[AuCl₃(OH)]⁻ + H₂O ⇌ [AuCl₂(OH)₂]⁻ + H⁺ + Cl⁻

-

[AuCl₂(OH)₂]⁻ + H₂O ⇌ [AuCl(OH)₃]⁻ + H⁺ + Cl⁻

-

[AuCl(OH)₃]⁻ + H₂O ⇌ [Au(OH)₄]⁻ + H⁺ + Cl⁻

A study by Mironov et al. provides estimates for the equilibrium constants of these reactions.[4][5] For the second step of hydrolysis, the equilibrium constant for the reaction [AuCl₄]⁻ + 2H₂O ⇌ [AuCl₂(H₂O)(OH)] + H⁺ + 2Cl⁻ was estimated to have a pK of 10.7 ± 0.2 at 25°C and an ionic strength of 1.0 M.[5]

The pH-dependent distribution of these species is critical. At a pH below 3, the predominant species is [AuCl₄]⁻. As the pH increases, the hydrolyzed species become more prevalent. For example, at pH 4.2, the solution contains approximately 90% [AuCl₄]⁻ and 10% [AuCl₃(OH)]⁻.[6] In the pH range of 6-8.5, [AuCl₃(OH)]⁻ and [AuCl₂(OH)₂]⁻ are the majority species.

Experimental Protocols for Studying Tetrachloroaurate Hydrolysis

Detailed and reproducible experimental procedures are essential for accurately characterizing the hydrolysis of this compound. The following sections provide methodologies for key experiments.

UV-Visible Spectrophotometry

UV-visible spectrophotometry is a powerful technique for monitoring the hydrolysis of [AuCl₄]⁻ as each of the chloro-hydroxo species exhibits a distinct absorption spectrum.

Objective: To monitor the change in the UV-vis spectrum of a this compound solution as a function of pH.

Materials:

-

This compound(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Deionized water

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

pH meter

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Na[AuCl₄] of a known concentration (e.g., 1 mM) in deionized water.

-

pH Adjustment: Prepare a series of solutions with varying pH values (e.g., from pH 2 to 12) by adding appropriate amounts of 0.1 M HCl or 0.1 M NaOH to aliquots of the Na[AuCl₄] stock solution.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-500 nm.

-

Use a solution of the corresponding pH without Na[AuCl₄] as a blank.

-

Equilibrate the cuvette containing the sample solution to a constant temperature (e.g., 25°C) in the thermostatted holder.

-

Record the absorbance spectrum for each pH value.

-

-

Data Analysis:

-

Plot the absorbance spectra for each pH.

-

Observe the shifts in the absorption maxima and the appearance of isosbestic points, which indicate the presence of different species in equilibrium. The [AuCl₄]⁻ ion has characteristic absorption peaks around 226 nm and 313 nm.[7] As hydrolysis proceeds, these peaks will shift.

-

Potentiometric Titration

Potentiometric titration can be used to determine the equilibrium constants for the hydrolysis reactions by monitoring the change in pH or chloride ion concentration upon addition of a titrant.

Objective: To determine the stepwise hydrolysis constants of [AuCl₄]⁻ by titrating a solution of Na[AuCl₄] with a strong base.

Materials:

-

This compound(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Potentiometer with a pH combination electrode or a chloride ion-selective electrode and a reference electrode

-

Automatic titrator or a burette

-

Stirring plate and stir bar

Procedure:

-

Solution Preparation: Prepare a solution of Na[AuCl₄] of known concentration (e.g., 10 mM) in a background electrolyte of constant ionic strength (e.g., 1 M KCl).

-

Titration Setup:

-

Place a known volume of the Na[AuCl₄] solution in a thermostatted titration vessel.

-

Immerse the calibrated pH electrode (or chloride ISE) and the tip of the burette containing the standardized NaOH solution.

-

Stir the solution continuously.

-

-

Titration:

-

Add the NaOH titrant in small, precise increments.

-

Record the pH (or electrode potential) and the volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (or potential) as a function of the volume of NaOH added to obtain the titration curve.

-

The equivalence points, corresponding to the stepwise replacement of chloride ions with hydroxide ions, can be determined from the inflection points of the titration curve.

-

The equilibrium constants for the hydrolysis steps can be calculated from the titration data using appropriate software or by analyzing the formation function.

-

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the chemical processes and experimental designs.

Caption: Stepwise hydrolysis of the tetrachloroaurate(III) anion.

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

Caption: Workflow for potentiometric titration of this compound.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates the speciation and reactivity of gold(III) in aqueous solutions. The provided quantitative data on stability and hydrolysis constants, along with detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to investigate and control the behavior of gold(III) in their specific applications. The visualization of the hydrolysis pathway and experimental workflows further aids in the conceptual understanding and practical implementation of these studies. A thorough grasp of these principles is indispensable for the rational design of gold-based materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Hydrolysis of AuCl4− and the Stability of Aquachlorohydroxocomplexes of Gold(III) in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Unveiling the Redox Landscape of the Au(III)/Au(I) Couple in Sodium Tetrachloroaurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the redox potential of the gold(III)/gold(I) couple in the context of sodium tetrachloroaurate (B171879) (Na[AuCl₄]). A thorough understanding of this electrochemical parameter is critical for applications ranging from synthetic chemistry and catalysis to the design of gold-based therapeutic agents. This document synthesizes key data, outlines detailed experimental protocols for its determination, and provides visual representations of the underlying chemical processes and experimental workflows.

Quantitative Data Summary

The electrochemical behavior of gold in chloride media is characterized by a stepwise reduction from Au(III) to Au(I) and subsequently to metallic gold, Au(0). The standard redox potentials for these transformations are crucial for predicting and controlling chemical reactions involving tetrachloroaurate. The following table summarizes the key quantitative data available in the literature.

| Redox Couple | Reaction | Standard Potential (E°) vs. SHE | Reference(s) |

| Au(III) / Au(I) | [AuCl₄]⁻ + 2e⁻ ⇌ [AuCl₂]⁻ + 2Cl⁻ | 0.926 V | [1] |

| Au(III) / Au(0) | [AuCl₄]⁻ + 3e⁻ ⇌ Au(s) + 4Cl⁻ | 1.002 V | [2][3][4] |

SHE: Standard Hydrogen Electrode

The Au(III)/Au(I) Redox Transformation: A Visual Representation

The reduction of the tetrachloroaurate(III) anion to the dichloroaurate(I) anion is a key step in the overall electrochemistry of this gold complex. This two-electron transfer process is fundamental to its chemical reactivity.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. The following protocol provides a detailed methodology for determining the redox potential of the Au(III)/Au(I) couple in a sodium tetrachloroaurate solution.

1. Materials and Reagents:

-

This compound(III) (Na[AuCl₄])

-

Supporting Electrolyte: e.g., 0.1 M Sodium Chloride (NaCl) or Potassium Chloride (KCl) in deionized water. The high concentration of chloride ions helps to maintain the stability of the gold-chloride complexes.

-

Deionized water (high purity)

-

Argon or Nitrogen gas for deoxygenation

-

Working Electrode: Glassy carbon electrode or gold electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod

-

Electrochemical cell

-

Potentiostat

2. Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M NaCl) in deionized water.

-

Prepare a solution of this compound(III) of known concentration (e.g., 1 mM) in the supporting electrolyte solution.

-

It is crucial to deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen can interfere with the electrochemical measurements.

3. Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution.

-

Ensure the working electrode is polished to a mirror finish before each experiment to ensure a clean and reproducible surface.

-

Position the reference electrode tip as close as possible to the working electrode to minimize iR drop.

4. Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., a potential more positive than the oxidation peak).

-

Switching Potential: A potential sufficiently negative to observe the reduction of Au(III) to Au(I) and potentially to Au(0).

-

Final Potential: Same as the initial potential.

-

Scan Rate: Start with a typical scan rate of 50-100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.

-

-

Initiate the potential scan. The potentiostat will apply a linearly changing potential to the working electrode and measure the resulting current.

-

Record the cyclic voltammogram (a plot of current vs. potential).

5. Data Analysis:

-

The cyclic voltammogram will show a cathodic peak corresponding to the reduction of [AuCl₄]⁻ and an anodic peak for the reverse oxidation.

-

The formal redox potential (E°') can be estimated from the midpoint of the cathodic and anodic peak potentials (Epc and Epa, respectively):

-

E°' ≈ (Epc + Epa) / 2

-

-

The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible two-electron process, ΔEp should be close to 29.5 mV at 25°C.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the redox potential of the Au(III)/Au(I) couple using cyclic voltammetry.

References

- 1. Studies on the reactions of [AuCl 4 ] − with different nucleophiles in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00247D [pubs.rsc.org]

- 2. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Standard Reduction Potentials Table [chm.uri.edu]

Spectroscopic analysis (UV-Vis, IR, Raman) of sodium tetrachloroaurate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium tetrachloroaurate (B171879) (Na[AuCl₄]), a key inorganic compound with applications in catalysis and the synthesis of gold-based nanomaterials. The focus is on three core analytical techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. This document details the theoretical underpinnings, experimental protocols, and data interpretation for the characterization of this compound.

Introduction to Sodium Tetrachloroaurate

This compound is a golden-orange crystalline solid that is readily soluble in water. It serves as a common precursor for the synthesis of gold nanoparticles and is utilized as a catalyst in various organic reactions. The spectroscopic characterization of Na[AuCl₄] is crucial for quality control, reaction monitoring, and understanding its chemical behavior in different environments. The spectroscopic properties are primarily determined by the tetrachloroaurate(III) anion, [AuCl₄]⁻.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in solution provides insights into the electronic transitions within the [AuCl₄]⁻ complex. The absorption of UV and visible light excites electrons from lower energy molecular orbitals to higher energy ones, resulting in a characteristic spectrum.

Quantitative UV-Vis Data

The UV-Vis spectrum of an aqueous solution of this compound exhibits distinct absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions.

| Parameter | Value | Reference |

| λmax 1 | ~226 nm | [1] |

| λmax 2 | 313 - 321 nm | [1][2] |

| Molar Absorptivity (ε) at 313 nm | 4.43 L mmol⁻¹ cm⁻¹ | [3] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound in an aqueous solution.

Materials:

-

This compound(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mM) by accurately weighing this compound(III) dihydrate and dissolving it in a precise volume of deionized water in a volumetric flask.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 0.1 mM).

-

-

Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with deionized water to serve as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with the this compound solution.

-

Fill the cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the [AuCl₄]⁻ anion. The absorption of infrared radiation excites these vibrations, providing a fingerprint spectrum that is characteristic of the compound's molecular structure.

Quantitative IR Data

The vibrational modes of the square planar [AuCl₄]⁻ ion can be observed in the far-infrared region of the spectrum.

| Vibrational Mode | Wavenumber (cm⁻¹) | Symmetry Assignment |

| ν(Au-Cl) | ~350 cm⁻¹ | Eᵤ |

| Other Modes | Specific data for Na[AuCl₄] is best obtained from dedicated spectroscopic databases or literature focusing on far-IR analysis of tetrachloroaurate salts. |

Note: The IR-active modes for a D₄h point group species like [AuCl₄]⁻ are of A₂ᵤ and Eᵤ symmetry.

Experimental Protocol: FTIR Spectroscopy (Solid State)

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Materials:

-

This compound(III) dihydrate

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure to form a transparent or translucent KBr pellet.

-

-

Instrumentation Setup:

-

Turn on the FTIR spectrometer and allow it to initialize.

-

-

Background Measurement:

-

Place an empty pellet holder in the sample compartment and record a background spectrum.

-

-

Sample Measurement:

-

Mount the KBr pellet containing the sample in the holder and place it in the sample compartment.

-

Acquire the FTIR spectrum.

-

-

Data Analysis:

-

The instrument software will ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption peaks and their corresponding wavenumbers.

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the [AuCl₄]⁻ ion that are Raman-active.

Quantitative Raman Data

The Raman spectrum of this compound is characterized by strong signals corresponding to the symmetric vibrations of the [AuCl₄]⁻ ion.[4]

| Raman Shift (cm⁻¹) | Symmetry Assignment | Description |

| 347 | A₁g | Symmetric Au-Cl stretch |

| 324 | B₂g | Asymmetric Au-Cl stretch |

| 171 | B₁g | In-plane Au-Cl deformation |

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound.

Materials:

-

This compound (solid or concentrated aqueous solution)

-

Microscope slide or quartz cuvette

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

Procedure:

-

Sample Preparation:

-

Solid: Place a small amount of the crystalline this compound on a microscope slide.

-

Solution: Prepare a concentrated aqueous solution of this compound in a quartz cuvette.

-

-

Instrumentation Setup:

-

Turn on the Raman spectrometer and the laser source.

-

Select the appropriate laser power and objective lens.

-

-

Calibration:

-

Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

-

Sample Measurement:

-

Place the sample under the microscope objective.

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-500 cm⁻¹).

-

-

Data Analysis:

-

Process the raw spectrum to remove any background fluorescence.

-

Identify the Raman shifts of the characteristic peaks.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, and Raman provide a powerful toolkit for the comprehensive characterization of this compound. UV-Vis spectroscopy elucidates the electronic structure of the [AuCl₄]⁻ complex, while IR and Raman spectroscopies offer detailed information about its vibrational modes. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important gold compound, enabling robust quality control and a deeper understanding of its chemical properties.

References

An In-depth Technical Guide to the Formation of Sodium Tetrachloroaurate from Gold(III) Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Formation

The formation of sodium tetrachloroaurate(III) (Na[AuCl₄]) from gold(III) chloride (AuCl₃) is fundamentally a ligand exchange reaction that occurs in the presence of a chloride ion source, such as sodium chloride (NaCl). The mechanism is influenced by the nature of gold(III) chloride in both solid and aqueous states.

In the solid state and in non-coordinating solvents, gold(III) chloride exists as a planar dimer, Au₂Cl₆.[1] This dimeric structure features two gold centers bridged by two chloride ions, with each gold atom also bonded to two terminal chloride ions, resulting in a square planar coordination geometry for each gold atom.[2]

When dissolved in an aqueous solution, the dimer breaks, and the AuCl₃ units are solvated by water molecules. This leads to hydrolysis, where water molecules displace chloride ligands to form a series of aquated and hydroxo species, such as [AuCl₃(OH)]⁻, depending on the pH.[1][3]

The addition of sodium chloride to an aqueous solution of gold(III) chloride shifts the equilibrium towards the formation of the thermodynamically stable tetrachloroaurate(III) anion, [AuCl₄]⁻. The reaction can be represented by the following overall equation:

AuCl₃ + NaCl → Na[AuCl₄]

The step-by-step mechanism in an aqueous medium can be described as follows:

-

Dimer Cleavage and Solvation: The Au₂Cl₆ dimer dissolves and reacts with water and chloride ions to form solvated gold(III) chloride species.

-

Ligand Substitution: The chloride ions from NaCl act as nucleophiles and attack the gold(III) center. This is generally understood to proceed via an associative mechanism, which is common for square planar d⁸ metal complexes like Au(III).[4] In this mechanism, the incoming chloride ligand forms a five-coordinate intermediate, which then releases a coordinated water molecule.

-

Formation of the Tetrachloroaurate(III) Ion: The stepwise substitution of water or hydroxide (B78521) ligands by chloride ions continues until the stable square planar [AuCl₄]⁻ complex is formed. The high concentration of chloride ions from NaCl drives the reaction to completion.

The speciation of gold(III) in chloride solutions is highly dependent on the pH. As the pH increases, the chloride ligands in the [AuCl₄]⁻ complex can be successively replaced by hydroxide ions.

Quantitative Data

The following tables summarize key quantitative data for the reactants and products involved in the formation of sodium tetrachloroaurate (B171879).

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Gold(III) Chloride | AuCl₃ (exists as Au₂Cl₆) | 303.33 (monomer) | Red crystals (anhydrous) | 68 g/100 mL (20 °C)[1] |

| Sodium Chloride | NaCl | 58.44 | White crystalline solid | 36 g/100 mL (20 °C) |

| This compound (anhydrous) | Na[AuCl₄] | 361.76 | Orange powder[1] | 151 g/100 mL (20 °C)[1] |

| This compound (dihydrate) | Na[AuCl₄]·2H₂O | 397.80 | Golden-orange solid[1] | Soluble |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Wavelength/Wavenumber | Assignment | Reference |

| UV-Visible | ~226 nm, ~313 nm | Ligand-to-metal charge transfer bands | [5] |

| UV-Visible | 520 nm (for nanoparticles derived from) | Surface Plasmon Resonance | [2] |

Experimental Protocols

Two common methods for the synthesis of this compound are presented below. The first is a traditional method starting from tetrachloroauric acid, and the second is a more direct synthesis from gold metal.

Protocol 1: Synthesis from Tetrachloroauric Acid [6]

Materials:

-

Tetrachloroauric acid (HAuCl₄) solution

-

Sodium chloride (NaCl) or Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

To a solution of tetrachloroauric acid, add a stoichiometric amount of sodium chloride or sodium carbonate.

-

The mixture is stirred at 100 °C.

-

The solution is then subjected to evaporation to concentrate the solution and induce crystallization.

-

Upon cooling, orange crystals of this compound are formed.

-

The crystals are collected by filtration and dried.

Protocol 2: Direct Synthesis from Gold Metal [7]

This method first prepares tetrachloroauric acid, which is then converted to this compound as in Protocol 1.

Materials:

-

Gold metal (pellet)

-

Deionized water

-

Potassium permanganate (B83412) (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Sodium chloride (NaCl)

Procedure:

-

Preparation of Tetrachloroauric Acid:

-

Assemble a gas generation apparatus where chlorine gas is produced by the slow, drop-wise addition of concentrated HCl to potassium permanganate.

-

Bubble the generated chlorine gas through deionized water containing a pre-weighed gold pellet in a two-neck round-bottom flask.

-

The reaction mixture is stirred, and the temperature can be raised to 50 °C to increase the reaction rate.[8]

-

Continue the reaction until all the gold has dissolved. The resulting solution is aqueous tetrachloroauric acid.

-

-

Conversion to this compound:

-

Follow the steps outlined in Protocol 1, using the freshly prepared tetrachloroauric acid solution.

-

Conclusion

The formation of this compound from gold(III) chloride is a well-established process rooted in the principles of coordination chemistry and ligand exchange. The reaction proceeds through the cleavage of the dimeric Au₂Cl₆ structure, followed by the substitution of coordinated water or hydroxide ligands by chloride ions in an aqueous medium. The stability of the resulting square planar [AuCl₄]⁻ anion drives the reaction to completion. The synthesis can be achieved through various methods, with the choice of protocol depending on the available starting materials and desired purity. The quantitative and spectroscopic data provide the necessary parameters for the characterization and application of this important gold compound in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. OPUS at UTS: A straightforward route to tetrachloroauric acid from gold metal and molecular chlorine for nanoparticle synthesis - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

Unraveling the Electronic Landscape of the Tetrachloroaurate(III) Anion: A Theoretical and Spectroscopic Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrachloroaurate(III) anion, [AuCl₄]⁻, stands as a cornerstone in the realm of gold chemistry. Its prevalence as a stable precursor for synthesizing a myriad of gold-based compounds, ranging from catalytic agents to therapeutic nanoparticles, underscores the importance of a fundamental understanding of its electronic structure. This technical guide provides an in-depth exploration of the theoretical calculations and experimental validations that define our current knowledge of this pivotal inorganic species.

Theoretical Framework: Deciphering the Electronic Structure

The theoretical examination of the [AuCl₄]⁻ anion is fundamentally rooted in quantum mechanical calculations, with a particular emphasis on methods that can accurately account for the significant relativistic effects inherent to a heavy element like gold. These effects are not mere corrections but are decisive in shaping the geometry, stability, and reactivity of gold complexes.

The Imperative of Relativistic Effects

For an atom with a high atomic number like gold (Z=79), the inner electrons move at speeds approaching a significant fraction of the speed of light. This necessitates a relativistic treatment of the electronic structure. The primary consequences of relativity in gold chemistry are the contraction of s and p orbitals and the expansion and destabilization of d and f orbitals. This relativistic contraction of the 6s orbital is a key factor in the chemistry of gold. For the [AuCl₄]⁻ anion, these effects influence bond lengths, vibrational frequencies, and the energies of molecular orbitals.

Dominant Computational Methodologies

A variety of computational methods have been employed to probe the electronic structure of [AuCl₄]⁻. Density Functional Theory (DFT) has emerged as a widely used approach due to its favorable balance of computational cost and accuracy.

-

Density Functional Theory (DFT): This method calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for obtaining accurate results. Commonly used functionals for gold complexes include:

-

PBE0: A hybrid functional that mixes a portion of exact Hartree-Fock exchange with the PBE generalized gradient approximation.

-

B3LYP: Another popular hybrid functional that has been extensively used for a wide range of chemical systems.

-

M06: A meta-hybrid GGA functional known for its good performance with transition metals.

-

-

Post-Hartree-Fock Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy and are often used as benchmarks.

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is also crucial. For gold, effective core potentials (ECPs) are frequently used to replace the core electrons, thereby reducing computational cost and implicitly accounting for scalar relativistic effects. Commonly used basis sets include the LANL2DZ (Los Alamos National Laboratory 2-electron effective core potential) and the def2-TZVP (a triple-zeta valence basis set with polarization functions).

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from various theoretical studies on the [AuCl₄]⁻ anion, showcasing the impact of different computational methods.

Table 1: Calculated and Experimental Au-Cl Bond Lengths

| Method/Functional | Basis Set | Calculated Au-Cl Bond Length (Å) | Experimental (X-ray) Bond Length (Å) |

| PBE0-D3 | def2-TZVP | ~2.30 - 2.35 | 2.29 (average) |

| B3LYP | LANL2DZ | ~2.38 - 2.42 | 2.29 (average) |

| MP2 | LANL2DZp | ~2.35 - 2.40 | 2.29 (average) |

Note: The slight overestimation of the Au-Cl bond length in some computational studies is a known tendency and can be influenced by the choice of functional and basis set.

Table 2: Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Symmetry | Calculated (Hartree-Fock/SBKJC) | Experimental (Raman/IR) | Description |

| ν₁ (A₁g) | A₁g | 348 | 347 | Symmetric Au-Cl stretch |

| ν₂ (B₁g) | B₁g | 324 | 324 | Asymmetric Au-Cl stretch |

| ν₃ (A₂u) | A₂u | 171 | Inactive | Out-of-plane bend |

| ν₄ (B₂g) | B₂g | 171 | 171 | In-plane bend |

| ν₅ (B₂u) | B₂u | - | Inactive | Out-of-plane wag |

| ν₆ (Eᵤ) | Eᵤ | 355 | 356 | Asymmetric Au-Cl stretch |

| ν₇ (Eᵤ) | Eᵤ | 190 | 193 | In-plane bend |

Data adapted from calculations and experimental work by Hendra (1967) and Degen and Rowlands (1991).[1]

Table 3: Natural Bond Orbital (NBO) Analysis Insights

| Interaction Type | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| Ligand-to-Metal Charge Transfer | Lone Pair (Cl) | 6pz (Au) | Significant |

NBO analysis reveals a significant donation of electron density from the lone pairs of the chlorine ligands to the empty 6pz atomic orbital of the gold center, highlighting the acceptor nature of the gold atom in this complex.[2]

Experimental Protocols for Validation

Theoretical predictions are rigorously tested against experimental data. The following sections outline the methodologies for key experiments used to characterize the [AuCl₄]⁻ anion.

Single-Crystal X-ray Diffraction

This technique provides precise information on bond lengths and angles in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of a tetrachloroaurate (B171879) salt (e.g., K[AuCl₄]) are grown, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.[4] The crystal is rotated through various orientations, and the diffraction pattern is recorded on a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the "phase problem" and generate an electron density map.[3][4] The positions of the atoms are determined from this map and refined to obtain the final crystal structure.

UV-Vis Spectroscopy

This technique probes the electronic transitions within the [AuCl₄]⁻ anion.

Methodology:

-

Sample Preparation: A solution of a tetrachloroaurate salt (e.g., HAuCl₄) of known concentration is prepared in a suitable solvent (e.g., water or a dilute HCl solution to suppress hydrolysis).

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent).

-

Data Acquisition: The UV-Vis spectrum of the tetrachloroaurate solution is recorded over a specific wavelength range (typically 200-500 nm). The absorbance is measured as a function of wavelength.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. For [AuCl₄]⁻, characteristic intense bands in the UV region are observed, which are assigned to ligand-to-metal charge transfer (LMCT) transitions.[5] In aqueous solutions, typical absorption maxima are observed around 226 nm and 313-321 nm.[5][6]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom (in this case, gold).

Methodology:

-

Sample Preparation: The sample, a salt of [AuCl₄]⁻, is prepared as a fine powder and mixed with a binder (e.g., cellulose) to ensure homogeneity.[7] The mixture is then pressed into a pellet.

-

Data Collection: The experiment is conducted at a synchrotron radiation facility. The sample is placed in the path of a tunable, high-intensity X-ray beam. The Au L₃-edge X-ray absorption spectrum is recorded by measuring the X-ray fluorescence or transmission as a function of the incident X-ray energy.[7]

-

Data Analysis: The XAS spectrum is divided into two regions:

-

XANES (X-ray Absorption Near-Edge Structure): The region near the absorption edge provides information about the oxidation state and coordination geometry of the gold atom.

-

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations at higher energies provide information about the number, type, and distance of neighboring atoms.

-

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and processes in computational chemistry.

Conclusion

The tetrachloroaurate(III) anion, while seemingly simple, presents a rich landscape for theoretical and experimental investigation. The interplay of relativistic effects, electron correlation, and ligand-metal interactions governs its electronic structure and reactivity. A combined approach, leveraging the predictive power of computational chemistry and the empirical validation from spectroscopic and diffraction techniques, provides a robust framework for understanding this fundamental species. This detailed knowledge is not only of academic interest but also crucial for the rational design of novel gold-based compounds for applications in catalysis, materials science, and medicine.

References

Methodological & Application

Sodium Tetrachloroaurate as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloroaurate (B171879) (Na[AuCl₄]) has emerged as a cost-effective and highly efficient catalyst for a variety of organic transformations. Its utility spans the synthesis of heterocyclic compounds, the cleavage of protecting groups, and the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for key reactions catalyzed by sodium tetrachloroaurate, designed to be a valuable resource for researchers in organic synthesis and drug development.

Synthesis of Nitrogen-Containing Heterocycles

This compound is an excellent Lewis acid catalyst for the synthesis of biologically relevant nitrogen-containing heterocycles such as 1,5-benzodiazepines and quinoxalines.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepine derivatives are a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.

Application Note: this compound dihydrate catalyzes the condensation of o-phenylenediamines with ketones to afford 1,5-benzodiazepines in good to excellent yields under mild conditions. The reaction is typically carried out in ethanol (B145695) at room temperature.

Experimental Protocol:

A representative procedure for the synthesis of 1,5-benzodiazepines is as follows:

-

To a 25-mL flask, add o-phenylenediamine (B120857) (1.0 mmol), the desired ketone (2.2 mmol), and ethanol (5 mL).

-

Add this compound dihydrate (Na[AuCl₄]·2H₂O) (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,5-benzodiazepine.

Quantitative Data Summary:

| Entry | Ketone | Time (h) | Yield (%) |

| 1 | Acetone | 3 | 92 |

| 2 | Cyclopentanone | 4 | 90 |

| 3 | Cyclohexanone | 4 | 95 |

| 4 | Acetophenone | 5 | 88 |

| 5 | Propiophenone | 5 | 85 |

Table 1: Synthesis of 1,5-Benzodiazepines using various ketones.

Proposed Mechanism:

The reaction is believed to proceed through a Lewis acid-catalyzed mechanism where the gold(III) center activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the o-phenylenediamine. Subsequent cyclization and dehydration yield the 1,5-benzodiazepine product.

Caption: Proposed catalytic cycle for the synthesis of 1,5-benzodiazepines.

Synthesis of Quinoxalines

Quinoxaline (B1680401) derivatives are important structural motifs found in many pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.

Application Note: this compound dihydrate effectively catalyzes the synthesis of quinoxalines from the reaction of o-phenylenediamines and α-bromo ketones in ethanol at room temperature. This method offers high yields and a simple workup procedure.

Experimental Protocol:

A representative procedure for the synthesis of quinoxalines is as follows:

-

In a 25-mL flask, combine o-phenylenediamine (1.0 mmol) and the α-bromo ketone (1.2 mmol) in ethanol (5 mL).

-

Add this compound dihydrate (Na[AuCl₄]·2H₂O) (0.02 mmol, 2 mol%).

-

Stir the mixture at room temperature for the time indicated in Table 2.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the pure quinoxaline derivative.

Quantitative Data Summary:

| Entry | α-Bromo Ketone | Time (h) | Yield (%) |

| 1 | α-Bromoacetophenone | 2 | 94 |

| 2 | 2-Bromo-4'-methylacetophenone | 2.5 | 92 |

| 3 | 2-Bromo-4'-chloroacetophenone | 2.5 | 96 |

| 4 | 2-Bromo-4'-bromoacetophenone | 2.5 | 95 |

| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 3 | 90 |

Table 2: Synthesis of Quinoxalines from various α-bromo ketones.

Proposed Mechanism:

The gold catalyst is thought to act as a Lewis acid, activating the carbonyl group of the α-bromo ketone. This is followed by nucleophilic attack from the o-phenylenediamine, subsequent cyclization, and aromatization to form the quinoxaline ring system.

Caption: Workflow for the Na[AuCl₄]-catalyzed synthesis of quinoxalines.

Deprotection of Silyl Ethers

The tert-butyl(dimethyl)silyl (TBS) group is a commonly used protecting group for alcohols in multi-step organic synthesis. This compound provides a mild and selective method for its removal.

Application Note: Catalytic amounts of this compound dihydrate in methanol (B129727) at room temperature efficiently cleave TBS ethers to afford the corresponding alcohols in high yields. This method exhibits excellent functional group tolerance and allows for the selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers.

Experimental Protocol:

A general procedure for the deprotection of TBS ethers is as follows:

-

Dissolve the TBS-protected alcohol (1.0 mmol) in methanol (5 mL).

-

Add this compound dihydrate (Na[AuCl₄]·2H₂O) (0.001-0.01 mmol, 0.1-1.0 mol%).

-

Stir the solution at room temperature for the time specified in Table 3.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary:

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 1-(tert-Butyldimethylsilyloxy)dodecane | 0.1 | 3.5 | 95 |

| 2 | 2-(tert-Butyldimethylsilyloxy)octane | 0.5 | 6 | 92 |

| 3 | (tert-Butyldimethylsilyloxy)cyclohexane | 0.5 | 5 | 94 |

| 4 | 1-Adamantyl tert-butyldimethylsilyl ether | 1.0 | 12 | 89 |

| 5 | 4-(tert-Butyldimethylsilyloxy)phenol | 5.0 | 2 | 91 |

Table 3: Deprotection of various TBS ethers catalyzed by Na[AuCl₄]·2H₂O.

Logical Relationship Diagram:

Caption: Logical flow of TBS ether deprotection.

Nucleophilic Substitution of Propargylic Alcohols

This compound catalyzes the nucleophilic substitution of propargylic alcohols with a variety of nucleophiles, providing access to a diverse range of functionalized alkynes.

Application Note: This reaction proceeds under mild conditions, typically at room temperature in dichloromethane (B109758), and is applicable to a wide range of nucleophiles including allylsilanes, electron-rich aromatics, alcohols, thiols, and 1,3-dicarbonyl compounds. The reaction is believed to proceed through a carbocation intermediate.

Experimental Protocol:

A general procedure for the nucleophilic substitution of propargylic alcohols is as follows:

-

To a solution of the propargylic alcohol (1.0 mmol) and the nucleophile (1.2-2.0 mmol) in dichloromethane (5 mL), add this compound dihydrate (Na[AuCl₄]·2H₂O) (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary (Representative Examples):

| Entry | Propargylic Alcohol | Nucleophile | Time (h) | Yield (%) |

| 1 | 1,1-Diphenyl-2-propyn-1-ol | Allyltrimethylsilane | 1 | 95 |

| 2 | 1,1-Diphenyl-2-propyn-1-ol | 1,3,5-Trimethoxybenzene | 2 | 92 |

| 3 | 1-Phenyl-2-propyn-1-ol | Methanol | 4 | 85 |

| 4 | 1-Phenyl-2-propyn-1-ol | Thiophenol | 3 | 88 |

| 5 | 1,1-Diphenyl-2-propyn-1-ol | Acetylacetone | 2 | 90 |

Table 4: Na[AuCl₄]-catalyzed nucleophilic substitution of propargylic alcohols.

Reaction Pathway Diagram:

Caption: Proposed pathway for propargylic substitution.

Synthesis of Unsymmetrical Ethers

The synthesis of unsymmetrical ethers is a fundamental transformation in organic chemistry. This compound provides a convenient method for the direct etherification of alcohols.